Tetraphenylphosphonium bromide

Catalog No.
S609336
CAS No.
2751-90-8
M.F
C24H20BrP
M. Wt
419.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphosphonium bromide

CAS Number

2751-90-8

Product Name

Tetraphenylphosphonium bromide

IUPAC Name

tetraphenylphosphanium;bromide

Molecular Formula

C24H20BrP

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1

InChI Key

BRKFQVAOMSWFDU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

tetraphenylphosphonium, tetraphenylphosphonium bromide, tetraphenylphosphonium chloride

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Tetraphenylphosphonium bromide (TPPBr) is a quaternary phosphonium salt with the chemical formula (C6H5)4PBr. It is a white crystalline solid at room temperature []. TPPBr is synthesized from various methods, but a common one involves the reaction of triphenylphosphine with chlorobenzene or phenylmagnesium bromide in the presence of a catalyst [, ].


Molecular Structure Analysis

The TPPBr molecule has a tetrahedral structure around the central phosphorus atom. Four phenyl groups (C6H5) are attached to the phosphorus atom with single bonds, while the bromide ion (Br-) is attached ionically. This structure gives TPPBr a bulky and lipophilic (fat-soluble) character [].


Chemical Reactions Analysis

Synthesis:

One common method for TPPBr synthesis is the reaction of triphenylphosphine (Ph3P) with chlorobenzene (PhCl) catalyzed by nickel(II) chloride (NiCl2) [].

Ph3P + PhCl + NiCl2 → (C6H5)4PBr + Ni + HCl (Equation 1)

Another method involves the reaction of phenylmagnesium bromide (PhMgBr) with triphenylphosphine oxide (Ph3PO) [].

PhMgBr + Ph3PO → (C6H5)4PBr + MgO (Equation 2)

Other Relevant Reactions:

TPPBr is a versatile compound used in various reactions, including:

  • Ion-association complex formation: TPPBr can complex with heavy metal ions from aqueous solutions, making them extractable into organic solvents []. This property is valuable in environmental remediation and metal separation processes.
  • Supporting electrolyte: TPPBr acts as a supporting electrolyte in electrochemical reactions, particularly for the electroreduction of buckminsterfullerene (C60) []. It helps maintain electrical conductivity and facilitates electron transfer during the reduction process.

Physical And Chemical Properties Analysis

  • Melting point: 295-300 °C (lit.) []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane, acetone, and acetonitrile []
  • Stability: Stable under normal storage conditions []

Organic Synthesis

  • Catalyst: TPPBr can be used as a catalyst for a variety of organic reactions, including Heck reactions, Suzuki reactions, and Sonogashira couplings []. These reactions are used to form carbon-carbon bonds between different organic molecules.
  • Phase-transfer catalyst: TPPBr can also be used as a phase-transfer catalyst, which helps to transfer reactants between different phases (e.g., solid and liquid) in a reaction []. This can be useful for reactions where the reactants are not readily soluble in the same solvent.

Material Science

  • Precursor for ionic liquids: TPPBr can be used as a precursor for the synthesis of ionic liquids, which are salts that are liquid at room temperature []. Ionic liquids have a wide range of potential applications in material science, such as electrolytes for batteries and solar cells.
  • Anti-corrosion agent: TPPBr has been shown to be an effective anti-corrosion agent for metals []. This is because it can form a protective film on the surface of the metal, which prevents it from coming into contact with corrosive substances.

Other Applications

  • Biomedical research: TPPBr has been used in a variety of biomedical research applications, such as the development of new drugs and the study of cell membranes [, ].
  • Analytical chemistry: TPPBr can be used as an ion-pairing agent in chromatography, which can help to improve the separation of some analytes [].

Related CAS

18198-39-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (59.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

2751-90-8

General Manufacturing Information

Phosphonium, tetraphenyl-, bromide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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